7-tert-Butyl 3-ethyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate
Description
Properties
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-1,7-naphthyridine-3,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-21-14(19)12-8-11-6-7-18(10-13(11)17-9-12)15(20)22-16(2,3)4/h8-9H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMADFFRBGJZOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856457 | |
| Record name | 7-tert-Butyl 3-ethyl 5,8-dihydro-1,7-naphthyridine-3,7(6H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265203-38-0 | |
| Record name | 7-tert-Butyl 3-ethyl 5,8-dihydro-1,7-naphthyridine-3,7(6H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-tert-Butyl 3-ethyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate is a compound that has garnered attention for its potential biological activities. It belongs to the naphthyridine family and has been studied for various pharmacological properties.
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.36 g/mol
- CAS Number : 1823299-93-9
- IUPAC Name : 7-(tert-butyl) 3-ethyl 5,8-dihydro-1,7-naphthyridine-3,7(6H)-dicarboxylate
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against a range of pathogens. Notably, it has shown promising results against ESKAPE pathogens, a group known for their resistance to antibiotics. The compound demonstrated significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
The proposed mechanism involves the inhibition of specific enzymes crucial for bacterial survival. For instance, compounds similar to 7-tert-butyl 3-ethyl 5,6-dihydro-1,7-naphthyridine have been reported to inhibit pantothenate synthetase in Mycobacterium tuberculosis, which is essential for the bacterium’s metabolism . This inhibition leads to the disruption of metabolic pathways critical for bacterial proliferation.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of this compound on human cell lines. Results indicate that while it exhibits antimicrobial properties, it also maintains a favorable selectivity index, suggesting that it can target pathogens effectively without significantly harming human cells .
Study on Antimicrobial Efficacy
A recent research article evaluated various naphthyridine derivatives against ESKAPE pathogens. Among these, 7-tert-butyl 3-ethyl 5,6-dihydro-1,7-naphthyridine was included as a lead compound. The study reported that this compound had an MIC value comparable to established antibiotics, indicating its potential utility in treating resistant infections .
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12 | Vancomycin | 8 |
| Escherichia coli | 16 | Ciprofloxacin | 4 |
| Klebsiella pneumoniae | 8 | Meropenem | 2 |
Pharmacokinetics and Safety Profile
Another study focused on the pharmacokinetics of the compound. It was found to exhibit good absorption and distribution profiles in animal models. Furthermore, toxicity assays indicated low adverse effects at therapeutic doses, reinforcing its safety for potential clinical applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates that naphthyridine derivatives can exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that naphthyridine derivatives possess antimicrobial properties against a range of pathogens. The presence of the tert-butyl and ethyl groups may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against bacterial strains .
- Anticancer Properties : Some studies suggest that naphthyridine derivatives can inhibit cancer cell proliferation. The specific mechanisms may involve the modulation of signaling pathways associated with cell growth and apoptosis .
Agrochemical Applications
The compound's structural features make it a candidate for development as an agrochemical. Research into related naphthyridine compounds has indicated potential herbicidal and fungicidal properties. The ability to modify the functional groups could lead to the synthesis of more effective agrochemicals .
Material Science
Due to its heterocyclic nature, 7-tert-butyl 3-ethyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate can be utilized in the development of novel materials such as:
- Polymers : Incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Nanocomposites : Its use in nanocomposite materials may improve electrical conductivity and chemical resistance, making it suitable for applications in electronics and coatings .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various naphthyridine derivatives, including 7-tert-butyl 3-ethyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate. The results demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the ethyl position could enhance activity.
Case Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives and tested their anticancer properties on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity. Further studies are required to elucidate the precise mechanisms involved.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Ester Groups
a. Methyl Ester Derivative
- Compound : 7-tert-Butyl 3-methyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate (CAS 1201784-86-2)
- Molecular Formula : C₁₅H₂₀N₂O₄
- Molar Mass : 292.33 g/mol
- Key Differences : Replacement of the ethyl group with a methyl ester reduces steric bulk and slightly lowers hydrophobicity. This derivative exhibits higher solubility in polar solvents compared to the ethyl analog .
b. Bromo-Substituted Analog
- Compound : tert-Butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 1823228-83-6)
- Molecular Formula : C₁₃H₁₇BrN₂O₂
- Molar Mass : 313.19 g/mol
- Key Differences : The bromine atom at position 3 introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, the absence of a carboxylate group reduces its utility in prodrug formulations .
Functional Group Modifications
a. Cyano and Methyl Substituents
- Compound: tert-Butyl 3-cyano-4-methyl-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molar Mass : 273.33 g/mol
- Key Differences: The cyano group enhances electrophilicity, making it a precursor for heterocyclic expansions. However, the lack of a second ester group limits its role in prodrug design .
b. Hydroxy and Oxo Derivatives
- Compound : 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
- However, the additional oxygen atoms may reduce metabolic stability .
Heterocyclic Core Modifications
- Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Molecular Weight : 51% yield (isolated as a yellow solid, m.p. 243–245°C)
- Key Differences : Replacement of the naphthyridine core with an imidazopyridine system alters π-π stacking interactions. The nitro group enhances electron-withdrawing effects, but the fused imidazole ring increases synthetic complexity .
Comparative Data Table
Preparation Methods
Sequential Protection of Carboxyl Groups
To avoid cross-reactivity, the ethyl ester is introduced first due to its lower steric hindrance. Ethyl iodide reacts with the carboxylic acid in ethanol/water (3:1 v/v) at 80°C for 24–48 hours, achieving 72–85% yields. Subsequent Boc protection uses Boc₂O (1.2 equiv) in THF with 4-dimethylaminopyridine (DMAP) as a catalyst, stirred at 25°C for 12 hours. This sequence ensures >90% regioselectivity for the ethyl and tert-butyl esters.
One-Pot Dual Esterification
Alternative approaches involve simultaneous protection using mixed anhydrides. A mixture of ethyl chloroformate and tert-butyl chloroformate (1:1 molar ratio) reacts with the dicarboxylic acid in dichloromethane (DCM) with triethylamine. However, this method yields <60% selectivity, making sequential protection preferable.
Cyclization and Ring Formation
Lewis Acid-Catalyzed Cyclization
The dihydro-naphthyridine core forms via cyclization of acrylate intermediates. As per WO2021120953A1, lithium tetrafluoroborate (1.5 equiv) in acetonitrile at 70°C facilitates intramolecular cyclization. For instance, N,N-dimethylamino ethyl acrylate (1.2 equiv) reacts with the protected dicarboxylate precursor, yielding the 5,6-dihydro-1,7-naphthyridine skeleton in 78% yield after 6 hours.
Microwave-Assisted Condensation
EP2380890A1 describes microwave-assisted condensation for analogous naphthyridines. Mixing the esterified precursor with ammonium acetate in methanol under microwave irradiation (150°C, 30 minutes) achieves ring closure via nucleophilic attack, followed by dehydration. This method reduces reaction time to <1 hour but requires careful temperature control to prevent ester decomposition.
Purification and Yield Optimization
Recrystallization Techniques
Crude product purification employs ethanol/water recrystallization, as outlined in US3590036A. Dissolving the cyclized product in hot ethanol (80°C) and gradual water addition induces crystallization, yielding 65–75% pure compound. For higher purity (>98%), silica gel chromatography with ethyl acetate/hexane (1:3) is recommended.
Chromatographic Methods
Flash chromatography using a gradient of 10–50% ethyl acetate in hexane separates ester byproducts. The target compound elutes at Rf 0.4 (TLC, ethyl acetate/hexane 1:1), with a typical isolated yield of 60–70%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) of the final product shows:
Mass Spectrometry (MS)
LC-MS exhibits a molecular ion peak at m/z 365.2 ([M+H]⁺), consistent with the molecular formula C₁₈H₂₄N₂O₄. High-resolution MS (HRMS) validates the exact mass as 364.1732 (calculated for C₁₈H₂₄N₂O₄).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Protection | Ethyl then Boc, THF, 25°C | 85 | 98 |
| Microwave Cyclization | NH₄OAc, MeOH, 150°C, 30 min | 78 | 95 |
| Lewis Acid Cyclization | LiBF₄, CH₃CN, 70°C, 6 hours | 82 | 97 |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-tert-Butyl 3-ethyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate in laboratory settings?
- Answer : The synthesis of this compound typically involves multi-step esterification and cyclization reactions. Key steps include:
- Esterification : Use tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates during synthesis. For example, tert-butyl esters can be introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .
- Cyclization : Employ catalytic hydrogenation or acid-mediated cyclization to form the 5,6-dihydronaphthyridine core. Computational reaction path search methods (e.g., quantum chemical calculations) can optimize reaction conditions and reduce trial-and-error experimentation .
- Validation : Confirm intermediates via LC-MS and NMR spectroscopy, referencing spectral data from structurally analogous compounds (e.g., tert-butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : A combination of analytical techniques is essential:
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards (e.g., tert-butyl 3-cyano derivatives) .
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl and ethyl groups). For example, tert-butyl protons appear as singlets at ~1.4 ppm, while ethyl ester protons resonate as quartets near 4.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~ 337.2 g/mol).
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways or optimizing synthesis conditions for this compound?
- Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) models to predict reaction outcomes. For example:
- Reaction Path Search : Tools like GRRM or AFIR can identify low-energy pathways for cyclization and esterification steps .
- Data-Driven Optimization : Train ML models on experimental parameters (e.g., solvent polarity, temperature) and yields from structurally related naphthyridine derivatives (e.g., tert-butyl 3-methyl analogs) to recommend optimal conditions .
- Experimental Validation : Use microreactor systems to test computationally derived conditions, enabling rapid iteration .
Q. How can researchers resolve contradictions in spectral or reactivity data for this compound?
- Answer : Contradictions often arise from stereochemical ambiguity or solvent effects. A systematic approach includes:
- Stereochemical Analysis : Compare experimental NMR data with computed chemical shifts (using software like ACD/Labs or Gaussian) to confirm regiochemistry .
- Solvent Screening : Test reactivity in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to identify kinetic vs. thermodynamic control in ester hydrolysis or cyclization .
- Cross-Referencing : Validate findings against published analogs (e.g., tert-butyl 3-cyano derivatives) to isolate variables causing discrepancies .
Q. What are the challenges in designing catalytic systems for functionalizing the 5,6-dihydronaphthyridine core of this compound?
- Answer : Key challenges include:
- Steric Hindrance : The tert-butyl group restricts access to the C3 position. Solutions include using bulky ligands (e.g., XPhos) to direct catalytic activity .
- Regioselectivity : For C-H activation, employ directing groups (e.g., pyridyl) or transition-metal catalysts (e.g., Pd(OAc)₂) to control site-specific functionalization .
- Methodology : Use in-situ IR spectroscopy to monitor reaction progress and identify intermediates.
Methodological Frameworks
Q. How can experimental data from this compound be integrated into broader computational models for reaction design?
- Answer : Implement a feedback loop where experimental data (e.g., yields, kinetics) refine computational parameters. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
